propan-2-yl 6-chloropyridine-2-carboxylate
Overview
Description
propan-2-yl 6-chloropyridine-2-carboxylate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isopropyl 2-chloropyrid-6-ylcarboxylate typically involves the reaction of trichloromethylpyridine with isopropanol in the presence of a base. The process can be summarized as follows:
Heating a mixture: A mixture of trichloromethylpyridine and concentrated sulfuric acid is heated to a temperature range of 110°C to 160°C.
Reaction with isopropanol: The intermediate product obtained from the first step is then reacted with isopropanol, optionally in the presence of a solvent and/or a base.
Industrial Production Methods
Industrial production of isopropyl 2-chloropyrid-6-ylcarboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting product is often used without further purification for subsequent chemical processes .
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isopropyl 2-chloropyrid-6-ylcarboxylate with different functional groups .
Scientific Research Applications
propan-2-yl 6-chloropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl 2-chloropyrid-6-ylcarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isopropyl butyrate: Another ester with similar structural features but different chemical properties.
Ethyl acetate: A commonly used ester with different functional groups and applications.
Uniqueness
propan-2-yl 6-chloropyridine-2-carboxylate is unique due to its chlorine atom and pyridine ring, which confer specific reactivity and properties not found in other esters. This makes it valuable for specialized chemical and industrial applications .
Properties
CAS No. |
220969-59-5 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
propan-2-yl 6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
InChI Key |
GQVJFDDVZQTLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.